molecular formula C10H23N3 B1427202 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine CAS No. 1339579-28-0

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine

Cat. No.: B1427202
CAS No.: 1339579-28-0
M. Wt: 185.31 g/mol
InChI Key: NXLLNRYJCITPEK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a tertiary aliphatic amine featuring a branched butan-2-amine backbone substituted with a 4-methylpiperazine group. Its molecular formula is C₁₀H₂₃N₃ (molecular weight: 185.31 g/mol) . The compound's structure combines a flexible aliphatic chain with a piperazine ring, a motif frequently observed in bioactive molecules due to its ability to enhance solubility and participate in hydrogen bonding.

Properties

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLLNRYJCITPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Using 1-Methylpiperazine

One common approach starts with a ketone or aldehyde precursor such as 4-piperidone monohydrate monohydrochloride, which is reacted with 1-methylpiperazine under reductive amination conditions.

  • Reagents and Conditions :
    • 4-piperidone monohydrate monohydrochloride
    • Potassium carbonate (K2CO3)
    • N,N-dimethylformamide (DMF) as solvent
    • 1-methylpiperazine
    • Sodium triacetoxyborohydride (NaBH(OAc)3)
    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
    • Room temperature (rt) or mild heating (70–80°C)
  • Procedure : The ketone is first reacted with 1-methylpiperazine in the presence of K2CO3 and DMF at elevated temperature to form an imine intermediate. This is followed by reduction with NaBH(OAc)3 in DCM or DCE at room temperature to yield the secondary amine.
  • Yield and Purification : The product is typically purified by standard extraction and chromatographic techniques, yielding moderate to good yields (often >50%).

Alkylation of Piperazine Derivatives

Another method involves alkylation of 4-methylpiperazine with suitable haloalkanes or sulfonate esters derived from 2-methylbutan-2-amine precursors.

  • Reagents and Conditions :
    • 4-methylpiperazine
    • Alkyl halides such as 2-bromopropane or methanesulfonate derivatives
    • Potassium carbonate (K2CO3)
    • Solvents such as DMF or DMF/H2O mixture
    • Room temperature to moderate heating
  • Procedure : The nucleophilic nitrogen of 4-methylpiperazine displaces the halide or sulfonate group on the alkylating agent, forming the desired substituted amine.
  • Additional Steps : Oxidation and reduction steps may be employed to adjust functional groups, for example, oxidation with m-chloroperoxybenzoic acid (mCPBA) followed by reduction with iron powder in acetic acid to modify nitro groups if present.
  • Yield and Purification : These reactions typically proceed with good selectivity and yields, followed by purification through extraction and chromatographic methods.

Protection and Deprotection Strategies

Protection of amine groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups is common to control reactivity during multi-step synthesis.

  • Protection :
    • Boc and Cbz groups are introduced to amine functionalities to prevent side reactions.
    • Typical reagents include Boc anhydride or Cbz chloride.
  • Deprotection :
    • Boc groups are removed under acidic conditions (e.g., 4 M HCl in EtOAc).
    • Cbz groups are removed by catalytic hydrogenation using Pd/C.
  • Application : These steps allow selective functionalization of the molecule without interference from free amines.

General Synthetic Scheme Summary

Step Starting Material Reagents & Conditions Key Transformation Yield (%)
1 4-piperidone monohydrate monohydrochloride K2CO3, DMF, 70-80°C Formation of imine intermediate Moderate
2 Imine intermediate + 1-methylpiperazine NaBH(OAc)3, DCM/DCE, rt Reductive amination to secondary amine Good (50-70%)
3 4-methylpiperazine + alkyl halide K2CO3, DMF, rt N-alkylation Good (60-80%)
4 Protected amine derivatives Acidic or catalytic hydrogenation Deprotection of Boc or Cbz groups High (>80%)
  • NMR Spectroscopy : Proton NMR (1H NMR) data typically shows characteristic signals for methyl groups (singlets around δ 1.4–2.3 ppm), methylene protons adjacent to nitrogen atoms (multiplets around δ 2.2–3.5 ppm), and aromatic or heterocyclic protons if present.
  • Mass Spectrometry (MS) : FAB-MS or ESI-MS confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 349 [M+H]+ for related derivatives).
  • Purity Assessment : Chromatographic techniques such as HPLC or TLC are used to monitor reaction progress and purity.
  • The use of sodium triacetoxyborohydride in reductive amination is preferred due to its mildness and selectivity, minimizing over-reduction or side reactions.
  • Potassium carbonate is effective as a base in alkylation and coupling reactions, facilitating nucleophilic substitution.
  • Protection/deprotection steps are crucial for multi-step syntheses to achieve high overall yields and selectivity.
  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields in some coupling steps.
  • The choice of solvent (DMF, DCM, DCE) and temperature critically influences reaction efficiency and product purity.

The preparation of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine involves established organic synthesis techniques centered on reductive amination and nucleophilic substitution on piperazine derivatives. Careful selection of reaction conditions, protecting groups, and purification methods ensures efficient synthesis with good yields and product integrity. These methods are supported by detailed experimental data and analytical characterization from multiple authoritative sources.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table highlights structural analogues of 2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine, emphasizing differences in core scaffolds and substituents:

Compound Name Core Structure Molecular Formula Key Features References
This compound Aliphatic amine C₁₀H₂₃N₃ Branched aliphatic chain; flexible conformation
2-Methyl-4-(4-methylpiperazin-1-yl)aniline Aromatic amine (aniline) C₁₂H₁₉N₃ Aromatic ring enhances rigidity; potential for π-π interactions
Olanzapine Thieno-benzodiazepine C₁₇H₂₀N₄S Fused heterocyclic core; clinically approved antipsychotic
4-(1-Methylpiperidin-4-yl)butan-2-amine Piperidine derivative C₁₀H₂₂N₂ Piperidine ring (saturated) reduces basicity compared to piperazine
2-(4-Benzylpiperazin-1-yl)ethylamine Benzyl-substituted C₁₄H₂₃N₃ Benzyl group increases hydrophobicity; ethyl linker enhances flexibility

Physicochemical and Pharmacological Properties

The table below compares molecular weight, solubility, and pharmacological notes:

Compound Molecular Weight (g/mol) Solubility/Physical State Pharmacological Notes
This compound 185.31 Not reported Potential synthetic intermediate; unstudied bioactivity
2-Methyl-4-(4-methylpiperazin-1-yl)aniline 205.30 97% purity (commercial samples) Used in coupling reactions (e.g., )
Olanzapine 312.43 Low aqueous solubility FDA-approved for schizophrenia; targets serotonin/dopamine receptors
2-(4-Benzylpiperazin-1-yl)ethylamine 233.36 Liquid (storage at 4°C) Research chemical; no clinical data

Functional Group Impact on Properties

  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) is more basic and polar than piperidine (one nitrogen), affecting solubility and receptor binding .
  • Aliphatic vs.

Biological Activity

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including comparative analyses with similar compounds.

The molecular formula for this compound is C11H20N3. It features a piperazine ring, which is characteristic of many biologically active compounds. The compound's structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antibiotics and antifungals.

2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interactions with viral proteins or host cell receptors.

3. Neurotransmitter Interaction
The piperazine moiety in the compound is known to interact with neurotransmitter systems, particularly serotonin receptors (5-HT_2A and 5-HT_2C). This interaction suggests potential psychoactive effects, which may be leveraged in treating mood disorders.

The biological effects of this compound are thought to arise from its ability to bind to specific molecular targets:

1. Enzyme Modulation
The compound can modulate the activity of various enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

2. Receptor Binding
By binding to serotonin receptors, the compound may influence mood regulation and exhibit entactogenic effects, similar to other serotonergic agents.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureBiological ActivityUnique Features
4-MethylpiperazineStructureMild psychoactive effectsSimpler structure
2-Methyl-2-butanamineStructureLimited antimicrobial activityLacks piperazine ring

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
In a study comparing the antimicrobial efficacy of various compounds, this compound exhibited significant activity against resistant strains of bacteria, outperforming conventional antibiotics in some cases.

Case Study 2: Neurotransmitter Interaction
Research involving animal models indicated that administration of this compound led to increased serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders.

Q & A

Basic: What are the standard protocols for synthesizing 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling a piperazine derivative with a substituted butan-2-amine precursor. For example, in related compounds, intermediates like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized via hydrogenolysis of dibenzyl-protated amines under catalytic hydrogenation (e.g., Pd/C in methanol) . Optimization includes:

  • Temperature control : Maintain 25–40°C to avoid side reactions.
  • Catalyst selection : Use Pd/C or PtO₂ for efficient deprotection.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling steps .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to assign protons and carbons. For example, methylpiperazine protons resonate at δ 2.2–3.0 ppm (triplet or quartet patterns) .
  • Mass spectrometry (ESI+) : Confirm molecular ions (e.g., m/z 198 [M+H]⁺ for similar amines) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For polymorphs, compare unit cell parameters and hydrogen-bonding networks (e.g., P-1 space group for olanzapine derivatives) .

Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural validation?

Methodological Answer:

  • NMR conflicts :
    • Use 2D experiments (COSY, HSQC) to resolve overlapping signals.
    • Check for dynamic effects (e.g., hindered rotation in piperazine rings) causing splitting .
  • MS anomalies :
    • Verify isotopic patterns to distinguish [M+H]⁺ from adducts (e.g., Na⁺/K⁺).
    • Perform HRMS to confirm exact mass (e.g., deviation < 2 ppm) .

Advanced: How should polymorphism in this compound be analyzed experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Compare lattice parameters (e.g., a, b, c axes) and torsion angles across polymorphs. For example, olanzapine derivatives exhibit distinct stacking (e.g., columnar vs. layered) depending on solvent inclusion .
  • DSC/TGA : Identify thermal transitions (melting points, desolvation events) to differentiate forms.
  • Powder XRD : Match experimental patterns with simulated data from SHELX-refined structures .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Synthetic modifications : Introduce substituents at the piperazine nitrogen or butan-2-amine backbone (e.g., methyl vs. cyclopropyl groups) .
  • Biological assays : Pair with in vitro binding assays (e.g., receptor affinity studies) to correlate structural changes with activity.
  • Computational docking : Use software like AutoDock to model interactions with target proteins (e.g., dopamine receptors) and validate with SAR data .

Advanced: What strategies mitigate hygroscopicity or instability in this compound during storage?

Methodological Answer:

  • Lyophilization : Remove solvent residues to prevent hydrate formation.
  • Storage conditions : Use desiccants (silica gel) and inert atmospheres (argon) in amber vials to avoid photodegradation.
  • Stability testing : Monitor decomposition via HPLC at intervals (e.g., 0, 3, 6 months) under accelerated conditions (40°C/75% RH) .

Advanced: Which computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potentials, and partial charges.
  • MD simulations : Analyze solvation effects (e.g., water/octanol partitioning) with GROMACS.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity from logP, PSA, and Rule of Five compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine

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